BAY-588

Description

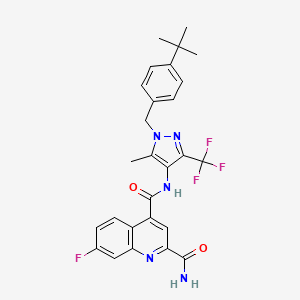

Structure

3D Structure

Properties

IUPAC Name |

4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGZBWVQLFNTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BAY-588

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-588 is a potent and selective inhibitor of glucose transporters, primarily targeting GLUT1, GLUT3, and GLUT4. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, BAY-588 exerts its effects by disrupting cellular glucose uptake, leading to profound metabolic reprogramming and subsequent cellular stress. This guide provides a comprehensive overview of the mechanism of action of BAY-588, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of this class of compounds for therapeutic applications, particularly in oncology.

Introduction

Altered glucose metabolism is a hallmark of cancer, with many tumor cells exhibiting a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic phenotype is largely dependent on the overexpression of glucose transporters (GLUTs), particularly GLUT1. Consequently, targeting GLUTs has emerged as a promising strategy for cancer therapy. BAY-588 is a novel small molecule inhibitor designed to exploit this metabolic vulnerability. This document serves as a technical guide to its mechanism of action.

Molecular Target and Selectivity

BAY-588 is a derivative of BAY-876 and functions as a selective inhibitor of glucose transporters. Its primary targets are GLUT4, GLUT1, and GLUT3, with a significantly lower affinity for GLUT2.[1][2] This selectivity is crucial as it may offer a therapeutic window by minimizing effects on tissues that predominantly express other GLUT isoforms.

Quantitative Inhibition Data

The inhibitory potency of BAY-588 against various human glucose transporters has been determined in Chinese Hamster Ovary (CHO) cells expressing the recombinant transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Transporter | Cell Line | IC50 (μM) |

| GLUT4 | CHO | 0.5 |

| GLUT1 | CHO | 1.18 |

| GLUT3 | CHO | 5.47 |

| GLUT2 | CHO | >10 |

Mechanism of Action and Downstream Signaling

The primary mechanism of action of BAY-588 is the competitive inhibition of glucose transport into the cell. By blocking this critical nutrient supply, BAY-588 initiates a cascade of downstream events that ultimately compromise cancer cell viability. The parent compound, BAY-876, has been extensively studied, and its mechanism provides a strong framework for understanding the effects of BAY-588.

Inhibition of Glycolysis and ATP Depletion

By blocking glucose uptake, BAY-588 directly inhibits glycolysis, the central pathway for glucose metabolism. This leads to a significant reduction in the production of ATP, the primary energy currency of the cell.

Metabolic Reprogramming and Oxidative Stress

In response to glycolytic inhibition and the resulting energy deficit, cancer cells attempt to compensate by increasing mitochondrial respiration. This metabolic shift, however, comes at a cost. The heightened activity of the electron transport chain leads to an overproduction of reactive oxygen species (ROS), inducing a state of severe oxidative stress.

Induction of Apoptosis

The combination of ATP depletion and excessive ROS accumulation creates an intracellular environment that is unsustainable for the cancer cell. These stressors converge to activate the intrinsic apoptotic pathway, leading to programmed cell death.

Modulation of Key Signaling Pathways

The metabolic crisis induced by BAY-588 triggers signaling cascades that govern cellular energy homeostasis and growth.

-

AMPK Activation: The decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status. Activated AMPK works to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.

-

mTOR Inhibition: Activated AMPK can phosphorylate and inhibit the mammalian target of rapamycin (mTOR) pathway, a central controller of cell growth, proliferation, and survival. Inhibition of mTOR signaling further contributes to the anti-proliferative effects of BAY-588.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described above, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of BAY-588.

Caption: Workflow for IC50 determination.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BAY-588 and related compounds.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of BAY-588 and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

BAY-588 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of BAY-588 in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the BAY-588 dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Glucose Uptake Assay (2-NBDG)

This assay measures the direct effect of BAY-588 on glucose transport into cells using a fluorescent glucose analog.

Materials:

-

Cancer cell line of interest

-

24-well plates

-

Glucose-free DMEM

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

BAY-588

-

PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Wash the cells with PBS and then incubate in glucose-free DMEM for 1 hour.

-

Treat the cells with the desired concentration of BAY-588 for 30 minutes.

-

Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

-

Stop the uptake by washing the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization.

-

Analyze the fluorescence of the cell suspension using a flow cytometer or visualize the cells using a fluorescence microscope.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol assesses the impact of BAY-588 on cellular oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

-

Seahorse XF96 or XFe96 analyzer

-

Seahorse XF cell culture microplates

-

XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

BAY-588

-

Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

The day of the assay, replace the culture medium with XF Base Medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the sensor cartridge with the Mito Stress Test reagents and BAY-588 for injection during the assay.

-

Calibrate the Seahorse XF analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

Measure the basal OCR, then inject BAY-588 and measure the OCR to determine the acute effect.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

Western Blot Analysis of AMPK Activation

This technique is used to detect the phosphorylation status of AMPK, indicating its activation in response to BAY-588 treatment.

Materials:

-

Cancer cell line of interest

-

BAY-588

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total AMPKα)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with BAY-588 for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

BAY-588 is a selective glucose transporter inhibitor with a clear mechanism of action centered on the disruption of cancer cell metabolism. By inhibiting glucose uptake, BAY-588 induces a state of metabolic crisis characterized by ATP depletion, increased oxidative stress, and the activation of key energy-sensing pathways, ultimately leading to apoptotic cell death. The preclinical data for its parent compound, BAY-876, suggests that this class of inhibitors holds significant promise as a targeted therapy for a variety of cancers that are dependent on aerobic glycolysis. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies of BAY-588 is warranted.

References

BAY-588: A Technical Whitepaper on the Differential Inhibition of Glucose Transporters Glut1 and Glut4

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive analysis of the inhibitory effects of the small molecule BAY-588 on the glucose transporters Glut1 and Glut4. BAY-588, a derivative of the potent and selective Glut1 inhibitor BAY-876, has demonstrated a distinct inhibitory profile against these two key facilitative glucose transporters. This paper summarizes the available quantitative data on its inhibitory potency, details the experimental methodologies for assessing such inhibition, and visualizes the pertinent cellular pathways and experimental workflows. The information presented herein is intended to serve as a technical guide for researchers in the fields of metabolic diseases, oncology, and drug discovery.

Introduction

Glucose is a fundamental source of energy for mammalian cells, and its transport across the plasma membrane is mediated by a family of facilitative glucose transporters (GLUTs). Among these, Glut1 and Glut4 are of significant biological and therapeutic interest. Glut1 is ubiquitously expressed and responsible for basal glucose uptake in many cell types, and its overexpression is a hallmark of various cancers. Glut4 is predominantly expressed in insulin-sensitive tissues, such as skeletal muscle and adipose tissue, and its translocation to the cell surface is a critical step in insulin-mediated glucose disposal.

The development of selective inhibitors for glucose transporters is a promising strategy for the treatment of diseases characterized by aberrant glucose metabolism. BAY-588 has emerged as an interesting chemical probe for studying the roles of different GLUT isoforms. This whitepaper aims to provide a detailed technical overview of its inhibitory characteristics, with a specific focus on Glut1 and Glut4.

Quantitative Inhibitory Profile of BAY-588

The inhibitory potency of BAY-588 against human glucose transporters has been evaluated in Chinese Hamster Ovary (CHO) cells expressing the recombinant transporters. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy.

| Transporter | IC50 (µM) | Cell Line | Notes |

| Glut1 | 1.18[1] | CHO | - |

| Glut4 | 0.5[1] | CHO | BAY-588 is more potent against Glut4 than Glut1. |

| Glut2 | >10[1] | CHO | Demonstrates selectivity over Glut2. |

| Glut3 | 5.47[1] | CHO | - |

Table 1: Inhibitory potency (IC50) of BAY-588 against human Glut1, Glut4, Glut2, and Glut3.

Experimental Protocols

The determination of the inhibitory activity of compounds like BAY-588 on glucose transporters typically involves a cellular glucose uptake assay. A representative protocol based on the widely used radiolabeled 2-deoxy-D-glucose (2-DG) uptake method is detailed below. This method is a gold standard for quantifying glucose transport inhibition.

Principle

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose ([³H]-2-DG), into cells overexpressing a specific glucose transporter. 2-DG is transported into the cell by GLUTs and is subsequently phosphorylated by hexokinase to 2-DG-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped within the cell. The amount of accumulated intracellular radioactivity is directly proportional to the rate of glucose transport. A test compound's ability to inhibit this uptake is quantified by measuring the reduction in accumulated radioactivity.

Materials and Reagents

-

CHO cells stably expressing human Glut1 or Glut4

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

[³H]-2-deoxy-D-glucose

-

Unlabeled 2-deoxy-D-glucose

-

BAY-588

-

Cytochalasin B (as a positive control for inhibition)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Assay Procedure

-

Cell Seeding: Seed the Glut1- or Glut4-expressing CHO cells into multi-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Cell Starvation: On the day of the assay, aspirate the culture medium and wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 3-4 hours to lower basal glucose levels.

-

Compound Incubation: Prepare serial dilutions of BAY-588 in KRPH buffer. Aspirate the starvation medium and add the BAY-588 dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Cytochalasin B). Incubate for 15-30 minutes at 37°C.

-

Glucose Uptake Initiation: To each well, add a pre-warmed solution containing [³H]-2-DG in KRPH buffer to initiate glucose uptake. The final concentration of [³H]-2-DG is typically in the range of 0.1-1.0 µCi/mL.

-

Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of glucose uptake for the specific cell line.

-

Uptake Termination: To stop the glucose uptake, rapidly wash the cells three times with ice-cold KRPH buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The radioactive counts are normalized to the protein concentration in each well. The percentage of inhibition for each concentration of BAY-588 is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

Insulin-Stimulated Glut4 Translocation Pathway

The activity of Glut4 is tightly regulated by insulin signaling. Understanding this pathway is crucial for contextualizing the effects of inhibitors on Glut4-mediated glucose uptake.

Caption: Insulin signaling cascade leading to Glut4 translocation and glucose uptake.

Experimental Workflow for Glucose Uptake Inhibition Assay

The following diagram outlines the key steps in a typical experiment to determine the IC50 of an inhibitor like BAY-588.

Caption: Workflow for determining the IC50 of a glucose uptake inhibitor.

Discussion and Conclusion

The data presented in this whitepaper indicate that BAY-588 is a potent inhibitor of both Glut1 and Glut4, with a notable preference for Glut4. This differential inhibitory profile makes BAY-588 a valuable tool for dissecting the specific contributions of these two transporters to cellular and physiological processes. For instance, in tissues co-expressing both Glut1 and Glut4, BAY-588 could be used to probe the relative importance of each transporter in glucose homeostasis.

The provided experimental protocol offers a robust framework for researchers seeking to replicate or build upon the existing findings. It is important to note that optimal assay conditions, such as incubation times and cell densities, may need to be empirically determined for different cell lines and experimental setups.

References

An In-depth Technical Review of the Biological Activity of BAY-588

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-588 is a potent and selective inhibitor of glucose transporters (GLUTs), playing a significant role in the modulation of cellular glucose uptake. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, BAY-588 exhibits a distinct inhibitory profile, making it a valuable tool for research into glucose metabolism and a potential candidate for therapeutic development in diseases characterized by aberrant glucose transport, such as cancer. This technical guide provides a comprehensive overview of the known biological activities of BAY-588, including its mechanism of action, quantitative inhibitory data, and inferred cellular and physiological effects based on its parent compound. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development.

Core Mechanism of Action: Inhibition of Glucose Transport

BAY-588 functions as a direct inhibitor of facilitative glucose transporters, which are essential for the transport of glucose across the cell membrane. Its primary biological activity stems from its ability to selectively bind to and block the function of specific GLUT isoforms.

Quantitative Data: Inhibitory Potency

The inhibitory activity of BAY-588 has been quantified against several key glucose transporter isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro assays.

| Transporter Isoform | IC50 (μM) | Cell Line | Experimental Context |

| Glut4 | 0.5 | CHO cells | Expressing human recombinant transporter |

| Glut1 | 1.18 | CHO cells | Expressing human recombinant transporter |

| Glut3 | 5.47 | CHO cells | Expressing human recombinant transporter |

| Glut2 | >10 | CHO cells | Expressing human recombinant transporter |

Data sourced from publicly available information.

This data highlights the selectivity of BAY-588, with the highest potency observed against Glut4, followed by Glut1 and Glut3. The significantly lower affinity for Glut2 suggests a favorable selectivity profile.

Downstream Biological Activities and Signaling Pathways

While direct studies on the downstream effects of BAY-588 are limited, the biological consequences of GLUT inhibition by its parent compound, BAY-876, have been more extensively documented. Given that BAY-588 shares a core mechanism of action, it is plausible that it will induce similar cellular responses.

Cellular Metabolism

Inhibition of glucose uptake by BAY-588 is anticipated to have profound effects on cellular metabolism. By limiting the primary fuel source for glycolysis, BAY-588 would likely lead to:

-

Decreased Glycolysis: A reduction in the rate of glucose conversion to pyruvate.

-

Enhanced Mitochondrial Respiration: As a compensatory mechanism, cells may increase their reliance on oxidative phosphorylation. This can lead to an increase in reactive oxygen species (ROS) production.[1]

-

Induction of Apoptosis: Prolonged glucose deprivation can trigger programmed cell death.[1]

Anti-Tumor Activity (Inferred from BAY-876)

Studies on BAY-876 have demonstrated significant anti-tumor effects in various cancer models. These effects are attributed to the critical role of glucose in cancer cell proliferation and survival. The inhibition of glucose uptake by BAY-876 has been shown to:

-

Inhibit Cancer Cell Proliferation: Depriving cancer cells of glucose restricts their energy supply and biosynthetic precursors.[1]

-

Induce Apoptosis in Cancer Cells: The metabolic stress caused by GLUT1 inhibition triggers programmed cell death in tumor cells.[1]

-

Suppress Tumor Growth in Vivo: In preclinical models, BAY-876 has been shown to reduce tumor volume.[1]

-

Inhibit Epithelial-Mesenchymal Transition (EMT): BAY-876 has been observed to inhibit the expression of factors related to EMT, a key process in cancer metastasis.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of BAY-588 are crucial for reproducible research. The following outlines a general methodology for a key assay.

Glucose Uptake Inhibition Assay

Objective: To determine the IC50 of BAY-588 on specific glucose transporter isoforms.

Materials:

-

CHO (Chinese Hamster Ovary) cell line stably expressing the human glucose transporter of interest (e.g., hGlut1, hGlut4).

-

Cell culture medium (e.g., DMEM) and supplements.

-

BAY-588 stock solution (in DMSO).

-

Radio-labeled 2-deoxy-D-glucose (e.g., [3H]-2-DG) or a fluorescent glucose analog (e.g., 2-NBDG).

-

Phloretin (a non-specific GLUT inhibitor, as a positive control).

-

Lysis buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the engineered CHO cells to ~80-90% confluency in appropriate culture vessels.

-

Assay Preparation: Seed cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of BAY-588 in assay buffer. Aspirate the culture medium from the cells and wash with a glucose-free buffer. Add the different concentrations of BAY-588 to the wells and incubate for a predetermined time (e.g., 30 minutes).

-

Glucose Uptake: Add the radio-labeled or fluorescent glucose analog to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification:

-

For [3H]-2-DG: Lyse the cells and measure the radioactivity in a scintillation counter.

-

For 2-NBDG: Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Plot the glucose uptake against the concentration of BAY-588. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

BAY-588 is a selective inhibitor of glucose transporters, with notable potency against Glut4, Glut1, and Glut3. While direct and extensive studies on its broader biological activities are not yet widely published, its mechanism of action, shared with its parent compound BAY-876, suggests significant potential to modulate cellular metabolism and inhibit the growth of glucose-dependent cells, such as cancer cells. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of BAY-588. Future in vivo studies and detailed analyses of its impact on downstream signaling pathways will be critical in fully elucidating its biological activity and clinical utility.

References

Understanding the selectivity profile of BAY-588 for glucose transporters

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of BAY-588, a potent inhibitor of glucose transporters (GLUTs). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory activity against various GLUT isoforms, outlines the experimental methodologies used for its characterization, and explores the potential downstream signaling consequences of its action.

Core Data: Selectivity Profile of BAY-588

BAY-588, a derivative of the well-characterized GLUT1 inhibitor BAY-876, demonstrates a distinct selectivity profile across the major glucose transporter isoforms.[1] Quantitative analysis of its inhibitory activity reveals a preferential inhibition of GLUT4, followed by GLUT1 and GLUT3, with significantly lower activity against GLUT2.[2][3][4] This selectivity is critical for its potential therapeutic applications and for understanding its biological effects in different tissues and cell types.

The half-maximal inhibitory concentrations (IC50) for BAY-588 against human recombinant glucose transporters expressed in Chinese Hamster Ovary (CHO) cells are summarized in the table below.[2]

| Glucose Transporter Isoform | IC50 (µM) |

| GLUT1 | 1.18 |

| GLUT2 | >10 |

| GLUT3 | 5.47 |

| GLUT4 | 0.5 |

Experimental Protocols: Determining GLUT Inhibition

The characterization of BAY-588's selectivity profile relies on robust and reproducible in vitro assays. The following section details a generalized protocol for a common method used to assess the inhibition of glucose transport in a cellular context.

Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This assay is a gold standard for measuring glucose uptake and its inhibition. It utilizes a glucose analog, 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters and phosphorylated by hexokinase. The resulting 2-deoxy-D-glucose-6-phosphate is not further metabolized and becomes trapped within the cell, allowing for the quantification of glucose uptake.

Materials:

-

CHO cells stably expressing individual human GLUT isoforms (GLUT1, GLUT2, GLUT3, GLUT4)

-

Cell culture medium (e.g., DMEM, F-12) and supplements

-

Phosphate-buffered saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-2-deoxy-D-glucose or [¹⁴C]-2-deoxy-D-glucose

-

BAY-588

-

Cytochalasin B (a known potent GLUT inhibitor, used as a positive control)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Plate the GLUT-expressing CHO cells in 24- or 48-well plates and culture until they reach approximately 80-90% confluency.

-

Cell Starvation: To increase glucose transporter expression on the cell surface, incubate the cells in a glucose-free medium for a defined period (e.g., 1-4 hours) prior to the assay.

-

Inhibitor Incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of BAY-588 in KRH buffer for a specified time (e.g., 15-30 minutes). Include wells with vehicle control (e.g., DMSO) and a positive control (Cytochalasin B).

-

Initiation of Glucose Uptake: Add the radiolabeled 2-DG to each well to initiate the uptake. The final concentration of 2-DG should be carefully chosen to be near the Km of the transporter being studied.

-

Incubation: Incubate the cells with the radiolabeled 2-DG for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS to remove extracellular radiolabeled 2-DG.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of 2-DG taken up by the cells. Calculate the percentage of inhibition for each concentration of BAY-588 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental workflow for determining IC50 of BAY-588.

Signaling Pathways and Downstream Effects

The primary mechanism of action of BAY-588 is the direct inhibition of glucose transport. This reduction in intracellular glucose can trigger a cascade of downstream signaling events, primarily related to cellular energy stress. While direct signaling interactions of BAY-588 are not extensively documented, the consequences of GLUT inhibition are well-studied.

Inhibition of glucose uptake can lead to a decrease in the intracellular ATP/AMP ratio. This shift activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can phosphorylate and inhibit key anabolic pathways, such as the mammalian target of rapamycin (mTOR) pathway, to conserve energy. Furthermore, in cancer cells, which are highly dependent on glycolysis, prolonged glucose deprivation due to GLUT inhibition can lead to increased production of reactive oxygen species (ROS) and ultimately induce apoptosis. Under hypoxic conditions, GLUT1 expression is often upregulated by the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α). Inhibition of GLUT1 by compounds like BAY-876 has been shown to impact HIF-1α expression, suggesting a potential feedback mechanism.

Downstream effects of BAY-588-mediated GLUT inhibition.

References

The Role of BAY-588 in Elucidating Glucose Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-588 is a potent and selective inhibitor of glucose transporters (GLUTs), playing a critical role in the investigation of cellular glucose metabolism. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, BAY-588 offers a valuable tool for dissecting the intricate pathways of glucose uptake and utilization in various physiological and pathological contexts.[1][2][3] This technical guide provides an in-depth overview of the application of BAY-588 and its parent compound, BAY-876, in studying glucose metabolism, with a focus on experimental protocols and data interpretation.

Mechanism of Action and Specificity

BAY-588 functions by directly inhibiting the facilitative transport of glucose across the cell membrane mediated by specific GLUT isoforms. This targeted inhibition allows researchers to probe the consequences of disrupted glucose uptake on downstream metabolic pathways. The inhibitory specificity of BAY-588 has been characterized in Chinese Hamster Ovary (CHO) cells expressing human recombinant glucose transporters.[2][3]

Table 1: Inhibitory Potency (IC50) of BAY-588 against Human GLUT Isoforms

| GLUT Isoform | IC50 (µM) |

| GLUT1 | 1.18 |

| GLUT2 | >10 |

| GLUT3 | 5.47 |

| GLUT4 | 0.5 |

Data derived from studies in CHO cells expressing human recombinant transporters.

The high selectivity of the parent compound, BAY-876, for GLUT1 over other isoforms has been extensively documented, making it a cornerstone for studies on GLUT1-dependent metabolism.

Impact on Cellular Glucose Metabolism

The inhibition of glucose transport by BAY-588 and its predecessor, BAY-876, triggers a cascade of effects on cellular metabolism. By blocking the primary entry point of glucose into the cell, these inhibitors lead to a significant reduction in intracellular glucose availability, thereby impacting glycolysis, the pentose phosphate pathway, and glycogen synthesis.

Effects on Glycolysis

Studies utilizing BAY-876 have demonstrated a marked decrease in glycolytic flux in various cell types, including cancer cells and activated immune cells. This is evidenced by a reduction in glucose uptake and lactate production.

Table 2: Effects of BAY-876 on Glucose Metabolism in Activated CD4+ T Cells

| Parameter | Effect of BAY-876 Treatment |

| Glucose Uptake | Significantly attenuated (41% reduction) |

| Glycolytic Proton Flux Rate | Significantly decreased |

| Lactate Production | Significantly decreased |

| Oxidative Phosphorylation-mediated ATP Production Rate | Increased |

Experimental Protocol: Measurement of Glucose Uptake

A common method to quantify the effect of GLUT inhibitors on glucose uptake involves the use of a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Protocol: 2-NBDG Glucose Uptake Assay

-

Cell Culture: Plate cells in a multi-well format and culture to the desired confluency.

-

Inhibitor Treatment: Pre-incubate cells with varying concentrations of BAY-588 or BAY-876 for a specified duration (e.g., 1-24 hours).

-

Glucose Starvation: Wash cells with glucose-free medium and incubate for a short period (e.g., 30 minutes) to deplete intracellular glucose.

-

2-NBDG Incubation: Add 2-NBDG-containing glucose-free medium to the cells and incubate for a defined time (e.g., 30-60 minutes).

-

Signal Termination: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

-

Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration and compare the uptake in treated versus untreated cells.

Signaling Pathways Influenced by GLUT Inhibition

The metabolic reprogramming induced by BAY-588 and BAY-876 has profound effects on various cellular signaling pathways. A primary consequence of reduced glucose metabolism is the alteration of the cellular energy status, often reflected in the AMP/ATP ratio. This can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Inhibition of GLUT1 by BAY-876 in cancer cells has been shown to induce metabolic stress, leading to increased mitochondrial respiration and the production of reactive oxygen species (ROS), ultimately triggering apoptosis.

Applications in Research and Drug Development

The selective inhibition of glucose transport by BAY-588 and its analogs provides a powerful approach for:

-

Target Validation: Confirming the reliance of specific cell types or disease states on particular GLUT isoforms for glucose uptake and survival.

-

Mechanism of Action Studies: Elucidating the downstream metabolic and signaling consequences of blocking glucose entry.

-

Drug Discovery: Serving as a lead compound for the development of therapeutics targeting metabolic vulnerabilities in diseases such as cancer and inflammatory disorders.

Conclusion

BAY-588, as a selective glucose transporter inhibitor, is an invaluable tool for researchers investigating the complexities of glucose metabolism. By leveraging the extensive knowledge gained from its parent compound, BAY-876, scientists can effectively utilize BAY-588 to dissect metabolic pathways, validate therapeutic targets, and advance the development of novel treatment strategies for a range of metabolic diseases. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of BAY-588 in the laboratory.

References

Methodological & Application

Preparation of BAY-588 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of BAY-588, a selective glucose transporter inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

BAY-588 is a derivative of BAY-876 and acts as an inhibitor of glucose transporters, with selectivity for Glut4, Glut1, and Glut3 over Glut2.[1] Proper preparation and storage of stock solutions are essential for maintaining its biological activity.

Table 1: Chemical and Physical Properties of BAY-588

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₅F₄N₅O₂ | [1] |

| Molecular Weight | 527.5 g/mol | [1] |

| Appearance | White to beige powder | |

| Solubility | DMSO: 20 mg/mLDMF: 20 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| Storage | Store at -20°C |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of BAY-588 in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

BAY-588 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

BAY-588 is for research use only and not for human use.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information. BAY-588 has a hazard classification of H413 (May cause long lasting harmful effects to aquatic life) and precautionary statements P273 (Avoid release to the environment) and P501 (Dispose of contents/container in accordance with local regulations).

Step-by-Step Procedure

-

Equilibrate BAY-588: Allow the vial of BAY-588 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh the Compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of BAY-588 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.275 mg of BAY-588.

-

Calculate the Required Volume of Solvent: Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

Example Calculation for 1 mg of BAY-588 to make a 10 mM stock solution:

-

Mass = 1 mg = 0.001 g

-

Concentration = 10 mM = 0.01 mol/L

-

Molecular Weight = 527.5 g/mol

-

Volume (L) = 0.001 g / (0.01 mol/L * 527.5 g/mol ) = 0.00018957 L = 189.6 µL

-

-

Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the BAY-588 powder.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic bath or gentle warming to 37°C can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage Conditions: Store the aliquots at -20°C for use within one month or at -80°C for up to six months.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing BAY-588 stock solution.

Simplified Signaling Pathway Inhibition by BAY-588

References

Application Notes and Protocols for In Vitro Experiments Using BAY-588

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-588 is a potent and selective inhibitor of glucose transporters (GLUTs), playing a crucial role in cancer metabolism research. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, BAY-588 offers a valuable tool for investigating the therapeutic potential of targeting glucose metabolism in cancer and other diseases characterized by elevated glucose uptake. These application notes provide detailed protocols for in vitro experiments to characterize the effects of BAY-588 on cellular processes.

Mechanism of Action

BAY-588 selectively inhibits glucose transport by targeting GLUT1, GLUT3, and GLUT4. By blocking the primary route of glucose entry into cells, BAY-588 disrupts cellular energetics and downstream signaling pathways that are dependent on glycolysis. This inhibition leads to a metabolic shift towards oxidative phosphorylation, increased reactive oxygen species (ROS) production, and ultimately, apoptosis in cancer cells. A key regulatory pathway affected is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is often constitutively active in tumors and drives the expression of glycolytic enzymes and glucose transporters.

Quantitative Data Summary

The inhibitory activity of BAY-588 on various human glucose transporters has been characterized in Chinese Hamster Ovary (CHO) cells expressing the recombinant transporters.

| Transporter | IC50 (µM) | Cell Line | Reference |

| GLUT1 | 1.18 | CHO | [1][2] |

| GLUT3 | 5.47 | CHO | [1][2] |

| GLUT4 | 0.5 | CHO | [1] |

| GLUT2 | >10 | CHO |

Signaling Pathway

The primary mechanism of BAY-588 involves the direct inhibition of GLUT1, leading to a cascade of downstream cellular events.

Caption: Signaling pathway of BAY-588 action.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies on the related compound BAY-876 and is suitable for assessing the effect of BAY-588 on cell viability.

Workflow:

Caption: Workflow for the MTS cell viability assay.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

BAY-588 stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BAY-588 in complete culture medium from a concentrated stock solution. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY-588 or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol, based on methodologies used for BAY-876, allows for the quantification of apoptotic and necrotic cells following treatment with BAY-588.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

BAY-588 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 1 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with the desired concentrations of BAY-588 or vehicle control.

-

Incubate for 72 hours at 37°C and 5% CO₂.

-

Harvest the cells by trypsinization, and collect the floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 85 µL of 1X binding buffer provided in the apoptosis detection kit.

-

Add 10 µL of Annexin V-FITC solution and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 300 µL of 1X binding buffer to each sample.

-

Analyze the samples immediately by flow cytometry.

Western Blot Analysis

This protocol can be used to assess the effect of BAY-588 on the protein expression of GLUT1 and downstream signaling molecules like HIF-1α.

Workflow:

Caption: General workflow for Western blot analysis.

Materials:

-

Cell line of interest

-

BAY-588

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLUT1, anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with BAY-588 at the desired concentrations and for the specified time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Glucose Uptake Assay

This assay directly measures the effect of BAY-588 on the cellular uptake of glucose using a fluorescent glucose analog, 2-NBDG.

Workflow:

Caption: Workflow for a 2-NBDG glucose uptake assay.

Materials:

-

Cell line of interest

-

Black, clear-bottom 96-well plates

-

Glucose-free DMEM

-

BAY-588

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

PBS

-

Cell lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Wash the cells with PBS and then starve them in glucose-free DMEM for 1-2 hours.

-

Pre-treat the cells with various concentrations of BAY-588 in glucose-free DMEM for 30 minutes.

-

Add 2-NBDG to a final concentration of 50-100 µM to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells with an appropriate lysis buffer.

-

Measure the fluorescence of the lysate using a microplate reader (Excitation/Emission ~485/535 nm).

References

Application Notes and Protocols for BAY-588 in Cell Culture-Based Glucose Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY-588, a potent glucose transporter inhibitor, in cell culture-based glucose uptake assays. The information is compiled from available scientific literature and is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular glucose metabolism.

Introduction

BAY-588 is a derivative of the selective GLUT1 inhibitor, BAY-876. It has been identified as a potent inhibitor of several glucose transporter (GLUT) isoforms, playing a crucial role in cellular glucose uptake. Understanding the impact of BAY-588 on glucose transport is vital for research in areas such as oncology and metabolic diseases, where aberrant glucose metabolism is a key feature. These notes provide detailed protocols and data to facilitate the use of BAY-588 in in vitro research settings.

Data Presentation

The inhibitory activity of BAY-588 against various human glucose transporter isoforms has been characterized, with the following half-maximal inhibitory concentrations (IC50) determined in Chinese Hamster Ovary (CHO) cells expressing the respective recombinant human transporters[1][2]:

| Glucose Transporter Isoform | IC50 Value (µM) |

| GLUT1 | 1.18 |

| GLUT2 | >10 |

| GLUT3 | 5.47 |

| GLUT4 | 0.5 |

Note: The provided IC50 values are derived from a specific cell-based assay and may vary depending on the cell type, assay conditions, and experimental setup.

Experimental Protocols

The following is a generalized protocol for a cell culture-based glucose uptake assay using a glucose transporter inhibitor like BAY-588. This protocol is based on methodologies used for high-throughput screening of GLUT inhibitors and can be adapted for specific research needs.

Protocol: Measurement of Glucose Uptake Inhibition by BAY-588 using a Luminescence-Based ATP Assay

This protocol relies on the principle that cellular ATP levels are directly proportional to glucose uptake and glycolysis, especially when mitochondrial respiration is inhibited.

Materials:

-

Cell Line: A suitable cell line expressing the GLUT transporter of interest (e.g., CHO cells overexpressing a specific human GLUT isoform, or a cancer cell line with high glycolytic activity).

-

BAY-588: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Cell Culture Medium: As required for the chosen cell line.

-

Glucose-Free Medium: For washing and incubation steps.

-

Rotenone: An inhibitor of mitochondrial complex I, to force reliance on glycolysis for ATP production.

-

Lysis Reagent: To lyse the cells and release intracellular ATP.

-

ATP Detection Reagent: A luciferase/luciferin-based reagent for the quantification of ATP (e.g., CellTiter-Glo®).

-

Multi-well plates: 96-well or 384-well white, opaque plates suitable for luminescence readings.

-

Plate reader: With luminescence detection capabilities.

Procedure:

-

Cell Seeding: Seed the cells in a white, opaque multi-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Compound Preparation: Prepare serial dilutions of BAY-588 in glucose-free medium. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known GLUT inhibitor, if available).

-

Cell Treatment: a. Carefully remove the culture medium from the wells. b. Wash the cells once with glucose-free medium. c. Add the prepared BAY-588 dilutions, vehicle control, and positive control to the respective wells. d. Incubate the plate for a predetermined time (e.g., 1-2 hours) under standard cell culture conditions.

-

Induction of Glycolysis-Dependent ATP Production: a. Add rotenone to all wells at a final concentration that effectively inhibits mitochondrial respiration (e.g., 1 µM). b. Incubate for a short period (e.g., 15-30 minutes) to allow for the depletion of ATP from non-glycolytic sources.

-

Glucose Stimulation: a. Add a known concentration of glucose to all wells to initiate glucose uptake and glycolysis. The final glucose concentration should be carefully chosen based on the experimental design. b. Incubate for a defined period (e.g., 30-60 minutes).

-

ATP Measurement: a. Equilibrate the plate and the ATP detection reagent to room temperature. b. Add the ATP detection reagent to each well according to the manufacturer's instructions. c. Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

-

Data Analysis: a. Subtract the background luminescence (wells with no cells). b. Normalize the data to the vehicle control (representing 100% glucose uptake). c. Plot the percentage of inhibition against the log concentration of BAY-588. d. Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for BAY 2927088 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2927088 is an orally administered, reversible tyrosine kinase inhibitor (TKI) that potently and selectively targets activating mutations in the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] In non-small cell lung cancer (NSCLC), activating mutations in HER2 (ERBB2) are present in approximately 2-4% of patients and are potent oncogenic drivers.[3] BAY 2927088 is under investigation for the treatment of patients with advanced NSCLC harboring these specific mutations.[4] Preclinical and clinical studies have demonstrated its significant anti-tumor activity and a manageable safety profile.[5] This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the study of BAY 2927088 in a cancer research setting.

Mechanism of Action

BAY 2927088 functions as an ATP-competitive inhibitor at the kinase domain of mutant HER2 and EGFR. This binding prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The inhibitor has demonstrated high selectivity for mutant forms of these receptors over their wild-type counterparts, which is anticipated to result in a wider therapeutic window and a more favorable safety profile. Due to its noncovalent binding mechanism, BAY 2927088 also retains activity against certain resistance mutations, such as the EGFR C797S mutation.

Data Presentation

Preclinical Activity of BAY 2927088

| Model System | Target Mutation(s) | Readout | Result (IC50) | Reference |

| Ba/F3 Cellular Model | EGFR exon 19 del | Proliferation | 0.16 nM | |

| Ba/F3 Cellular Model | EGFR L858R | Proliferation | 0.52 nM | |

| Ba/F3 Cellular Model | Wild-type EGFR | Proliferation | 221 nM (>1000-fold selectivity) | |

| Ba/F3 Cellular Model | HER2 exon 20 insertions (A775insYVMA, G776delinsVC) | Proliferation | Potent Inhibition (specific IC50 not stated) | |

| Ba/F3 Cellular Model | HER2 point mutations (S310F, S335C, L755S) | Proliferation | Potent Inhibition (specific IC50 not stated) |

Clinical Efficacy of BAY 2927088 in the SOHO-01 Trial (Phase I/II)

Data is presented for patients with advanced NSCLC harboring a HER2-activating mutation who were previously treated with at least one systemic therapy but were naïve to HER2-targeted therapy. The recommended dose of BAY 2927088 was 20 mg twice daily.

| Parameter | Value (N=33-44) | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 70-72.1% | 51.3 - 84.7% | |

| Complete Response (CR) | 2.3% | N/A | |

| Partial Response (PR) | 69.8% | N/A | |

| Stable Disease (SD) | 15-16.3% | N/A | |

| Progressive Disease (PD) | 11.6% | N/A | |

| Disease Control Rate (DCR) | 82-83.7% | 64.5 - 93.2% | |

| Median Progression-Free Survival (PFS) | 8.1 months | 4.4 - Not Evaluable | |

| Median Duration of Treatment | 7.1 months | 0.2 - 9.2 months (range) |

Safety Profile of BAY 2927088 in the SOHO-01 Trial

| Adverse Event (Any Grade) | Frequency (N=34) | Grade 3 | Reference |

| Diarrhea | 85% | Mainly Grade 1-2 | |

| Rash | 47% | Grade 1-2 |

Experimental Protocols

Ba/F3 Cell Proliferation Assay for Kinase Inhibitor Potency

This protocol is for assessing the in vitro potency of BAY 2927088 on the proliferation of Ba/F3 cells engineered to express specific HER2 or EGFR mutations. These cells become dependent on the expressed oncogenic kinase for survival and proliferation in the absence of interleukin-3 (IL-3).

Materials:

-

Ba/F3 cells expressing the mutant HER2 or EGFR of interest

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

BAY 2927088 stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Culture: Culture the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. The medium for these cells should not contain IL-3 to ensure their proliferation is dependent on the expressed oncogene.

-

Cell Seeding: Wash the cells with PBS to remove any residual IL-3. Resuspend the cells in IL-3-free medium and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

-

Compound Preparation and Addition: Prepare a serial dilution of BAY 2927088 in IL-3-free medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of HER2/EGFR Phosphorylation

This protocol describes the detection of phosphorylated HER2 (p-HER2) and EGFR (p-EGFR) in cancer cell lines to confirm the inhibitory activity of BAY 2927088.

Materials:

-

NSCLC cell line with a known HER2 or EGFR mutation

-

Appropriate cell culture medium and supplements

-

BAY 2927088 stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-HER2, anti-total-HER2, anti-p-EGFR, anti-total-EGFR, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed the cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of BAY 2927088 for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using the BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-HER2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To detect total protein levels and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-HER2/p-EGFR signal to the total HER2/EGFR signal.

In Vivo Efficacy Study Using a Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY 2927088 in an in vivo setting using an NSCLC PDX model with a relevant HER2 mutation.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

HER2-mutant NSCLC PDX tumor tissue

-

Surgical tools for implantation

-

BAY 2927088 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously implant a small fragment of the HER2-mutant NSCLC PDX tumor into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer BAY 2927088 orally (e.g., twice daily) at the predetermined dose. The control group should receive the vehicle.

-

Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at a specific time point after the last dose to analyze target engagement (e.g., p-HER2 levels) by Western blot or immunohistochemistry.

Visualizations

Caption: Mechanism of action of BAY 2927088.

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols: Investigating Insulin-Stimulated Glucose Transport with the GLUT Inhibitor BAY-588

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY-588, a potent glucose transporter (GLUT) inhibitor, in the study of insulin-stimulated glucose transport. While initial interest may lie in agents that enhance this process, inhibitors like BAY-588 are critical tools for dissecting the molecular machinery of glucose uptake and identifying the roles of specific transporters in both physiological and pathophysiological states.

Introduction to BAY-588

BAY-588 is a chemical probe and a derivative of the well-characterized GLUT1 inhibitor, BAY-876. It exhibits inhibitory activity against several key glucose transporters, making it a valuable tool for investigating the contribution of these transporters to cellular glucose uptake. Understanding its selectivity and potency is crucial for designing and interpreting experiments aimed at elucidating the mechanisms of glucose transport.

Quantitative Data Summary

The inhibitory activity of BAY-588 against various human glucose transporters expressed in CHO cells has been quantified. The following table summarizes the reported IC50 values, providing a clear comparison of its potency towards different GLUT isoforms.

| Transporter Isoform | IC50 Value (µM) | Cell Line | Reference |

| GLUT4 | 0.5 | CHO | [1] |

| GLUT1 | 1.18 | CHO | [1] |

| GLUT3 | 5.47 | CHO | [1] |

| GLUT2 | >10 | CHO | [1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%. A lower IC50 value indicates higher potency.

The Role of Insulin in Glucose Transport

Insulin plays a central role in maintaining glucose homeostasis by promoting the uptake of glucose from the bloodstream into key metabolic tissues such as skeletal muscle and adipose tissue. This process is primarily mediated by the glucose transporter GLUT4. In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade that culminates in the translocation of these GLUT4-containing vesicles to the plasma membrane.[2] The fusion of these vesicles with the plasma membrane increases the number of functional GLUT4 transporters at the cell surface, thereby facilitating glucose entry into the cell.

Insulin Signaling Pathway for GLUT4 Translocation

The following diagram illustrates the key steps in the insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Protocols

The following protocols provide a framework for using BAY-588 to investigate its effect on insulin-stimulated glucose uptake in a cellular context.

Protocol 1: In Vitro Glucose Uptake Assay

This protocol describes a common method to measure glucose uptake in cultured cells, such as adipocytes or myotubes, which are standard models for studying insulin-stimulated glucose transport.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin solution

-

BAY-588 stock solution (in DMSO)

-

2-deoxy-D-[³H]glucose or other labeled glucose analog

-

Phloretin (glucose transport inhibitor for stopping the reaction)

-

Cell lysis buffer

-

Scintillation counter and vials

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate cells to a mature, insulin-responsive state according to standard protocols.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours to establish a basal state.

-

Pre-incubation with BAY-588:

-

Prepare a dilution series of BAY-588 in KRH buffer.

-

Wash the cells with KRH buffer.

-

Incubate the cells with the different concentrations of BAY-588 (or vehicle control, e.g., DMSO) for 30-60 minutes.

-

-

Insulin Stimulation:

-

Add insulin to the desired final concentration (e.g., 100 nM) to the appropriate wells.

-

Incubate for 20-30 minutes at 37°C to stimulate GLUT4 translocation.

-

-

Glucose Uptake Measurement:

-

Add the labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) to each well.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of glucose uptake.

-

-

Termination of Uptake:

-

Stop the glucose uptake by rapidly washing the cells with ice-cold KRH buffer containing phloretin.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration of each sample.

-

Plot the glucose uptake against the concentration of BAY-588 to determine the IC50 value for the inhibition of insulin-stimulated glucose uptake.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro glucose uptake assay.

Protocol 2: Western Blot Analysis of GLUT4 Translocation

This protocol can be used to visually assess the effect of BAY-588 on the amount of GLUT4 at the plasma membrane following insulin stimulation.

Materials:

-

Differentiated adipocytes or myotubes

-

Insulin solution

-

BAY-588 stock solution

-

Cell fractionation kit for isolating plasma membrane proteins

-

SDS-PAGE gels and blotting equipment

-

Primary antibody against GLUT4

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat the cells with BAY-588 and/or insulin as described in Protocol 1.

-

Plasma Membrane Fractionation: Following treatment, fractionate the cells to isolate the plasma membrane proteins according to the manufacturer's instructions of the cell fractionation kit.

-

Protein Quantification: Determine the protein concentration of the plasma membrane fractions.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-GLUT4 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Visualization:

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative amount of GLUT4 in the plasma membrane fractions for each treatment condition.

-

Conclusion

BAY-588 is a valuable pharmacological tool for the investigation of glucose transport. Its inhibitory profile against key glucose transporters, including the insulin-sensitive GLUT4, allows researchers to probe the specific contributions of these transporters to cellular glucose uptake. The protocols outlined in these application notes provide a foundation for utilizing BAY-588 to dissect the intricate mechanisms of insulin-stimulated glucose transport and to explore the potential of GLUT inhibition as a therapeutic strategy in various disease contexts.

References

Application Notes and Protocols for BAY-588 Solutions: Long-Term Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the long-term storage, stability, and handling of BAY-588 solutions. BAY-588 is known as an inactive control probe for BAY-876, a potent and selective inhibitor of the glucose transporter 1 (GLUT1).[1] Understanding the stability of this control compound is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties of BAY-588

A summary of the key chemical and physical properties of BAY-588 is provided in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₂₅F₄N₅O₂[1] |

| Molecular Weight | 527.51 g/mol [1] |

| Appearance | White to beige powder[1] |

| Solubility | Soluble in DMSO (20 mg/mL)[1] |

| Storage (Solid) | 2-8°C |

Long-Term Storage and Stability of BAY-588 Solutions

Proper storage of BAY-588 solutions is critical to maintain their integrity and ensure reliable experimental outcomes. As specific long-term stability data for BAY-588 solutions is not extensively available, the following recommendations are based on best practices for similar small molecules and data available for the structurally related active compound, BAY-876.

Stock Solutions in Organic Solvents (e.g., DMSO)

For long-term storage, it is recommended to prepare concentrated stock solutions of BAY-588 in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

Table of Recommended Storage Conditions for BAY-588 Stock Solutions (in DMSO)

| Storage Temperature | Recommended Duration | Notes |

| -20°C | Up to 3 months | Based on stability data for the related compound BAY-876. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months or longer | Considered more stable for longer-term storage. Aliquoting is essential. |

Aqueous Solutions

Aqueous solutions of BAY-588, particularly at low concentrations, are expected to have limited stability. It is strongly recommended to prepare fresh aqueous working solutions from the frozen DMSO stock solution on the day of use. Do not store aqueous solutions for more than 24 hours.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of BAY-588 solutions and a general framework for conducting stability studies.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of BAY-588 in DMSO and subsequent aqueous working solutions.

Materials:

-

BAY-588 powder

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes

-

Appropriate aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

-

Allow the BAY-588 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Aseptically weigh the desired amount of BAY-588 powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the BAY-588 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For preparing working solutions, thaw a single aliquot of the DMSO stock solution and dilute it to the final desired concentration in the appropriate aqueous buffer immediately before use.

Protocol 2: General Forced Degradation Study

Objective: To investigate the intrinsic stability of BAY-588 by subjecting it to various stress conditions. This helps in identifying potential degradation products and establishing a stability-indicating analytical method.

Stress Conditions:

-